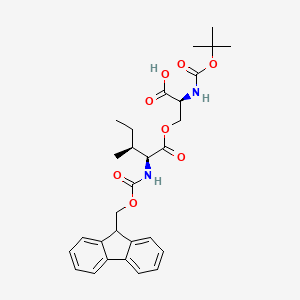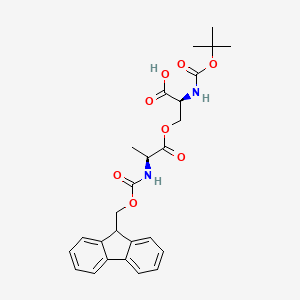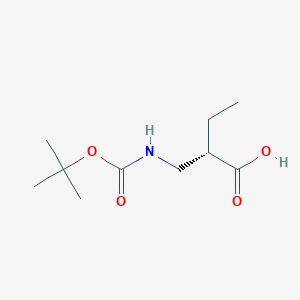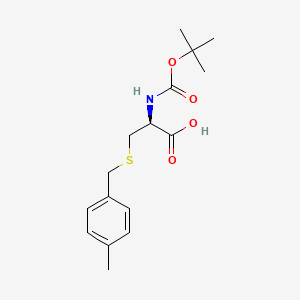
Boc-D-Ser(tBu)-OH.DCHA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-D-Ser(tBu)-OH.DCHA is a synthetic compound that is used for a variety of purposes in scientific research. It is a derivative of serine, an amino acid that is found in proteins, and is used in the synthesis of peptides, peptidomimetics, and other small molecules. This compound is a valuable tool for scientists in the laboratory, as it is a versatile building block for peptide synthesis and has a wide range of applications in research.
Aplicaciones Científicas De Investigación
Síntesis Química
Boc-D-Ser(tBu)-OH.DCHA se utiliza a menudo en la síntesis química debido a su estructura y propiedades únicas. Es un bloque de construcción en la síntesis de diversas moléculas complejas, particularmente en la industria farmacéutica {svg_1}.
Investigación de Proteasas
Este compuesto se utiliza en la investigación de proteasas. Las proteasas son enzimas que descomponen proteínas y péptidos, y comprender su función es crucial en muchos procesos biológicos, incluida la digestión, la respuesta inmunitaria y la regulación del ciclo celular {svg_2}.
Estudios de Apoptosis
La apoptosis, o muerte celular programada, es una parte vital del desarrollo y la homeostasis del organismo. This compound se utiliza en estudios que investigan el papel de diferentes moléculas en la apoptosis {svg_3}.
Investigación de Cromatina/Epigenética
This compound se utiliza en la investigación de la cromatina y la epigenética. Las modificaciones epigenéticas, incluida la metilación del ADN y la modificación de las histonas, juegan un papel crucial en la expresión genética {svg_4}.
Estudios Metabólicos
Este compuesto se utiliza en estudios metabólicos. Comprender las vías metabólicas es esencial para desarrollar tratamientos para trastornos metabólicos como la diabetes y la obesidad {svg_5}.
Investigación de Señalización MAPK
This compound se utiliza en la investigación sobre la vía de señalización de la proteína quinasa activada por mitógeno (MAPK). Esta vía participa en la dirección de las respuestas celulares a una variedad de estímulos, como mitógenos, estrés osmótico, choque térmico y citocinas proinflamatorias {svg_6}.
Investigación de Tirosoquinasa
Las tirosin quinasas son enzimas que pueden transferir un grupo fosfato del ATP a una proteína en una célula. Funcionan como parte de las vías de señalización, controlando aspectos de la división celular, el crecimiento y la muerte. This compound se utiliza en la investigación relacionada con las tirosin quinasas {svg_7}.
Mecanismo De Acción
Target of Action
Boc-D-Ser(tBu)-OH.DCHA, also known as BOC-D-SER(TBU)-OH DCHA, is a derivative of the amino acid serine . As an amino acid derivative, it is likely to interact with protein targets in the body.
Mode of Action
The exact mode of action of Boc-D-Ser(tBu)-OHAs a serine derivative, it may be involved in protein synthesis or other biochemical processes that involve amino acids .
Biochemical Pathways
Amino acids and their derivatives, like this compound, are known to influence various biochemical pathways. They can affect the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . .
Result of Action
The molecular and cellular effects of Boc-D-Ser(tBu)-OHAs a serine derivative, it may play a role in protein synthesis and other biochemical processes involving amino acids .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Boc-D-Ser(tBu)-OH.DCHA in lab experiments include its versatility, its ease of use, and its availability. This compound can be used in a variety of scientific research applications, and its synthesis is relatively simple and straightforward. Additionally, this compound is readily available from chemical suppliers. The main limitation of this compound is its cost, as it is more expensive than some other compounds used in scientific research.
Direcciones Futuras
The future directions for the use of Boc-D-Ser(tBu)-OH.DCHA in scientific research are numerous. This compound can be used in the synthesis of peptides and peptidomimetics for drug discovery and development. Additionally, this compound can be used in the study of enzyme-substrate interactions, protein-protein interactions, and protein folding and stability. This compound can also be used in the study of drug metabolism and pharmacokinetics, as well as in the development of diagnostic tools and therapeutic agents. Finally, this compound can be used in the development of biocompatible materials for medical applications.
Métodos De Síntesis
Boc-D-Ser(tBu)-OH.DCHA is synthesized through the reaction of a protected serine with a vinyl halide. The reaction is then quenched with a base, such as sodium hydroxide or potassium hydroxide, and the resulting product is isolated and purified. The process is relatively simple and straightforward, and can be completed in a short amount of time.
Propiedades
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5.C12H23N/c1-11(2,3)17-7-8(9(14)15)13-10(16)18-12(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,13,16)(H,14,15);11-13H,1-10H2/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEUUHIXSUNTGV-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Fmoc-[15N]Tyr-OH](/img/structure/B613612.png)

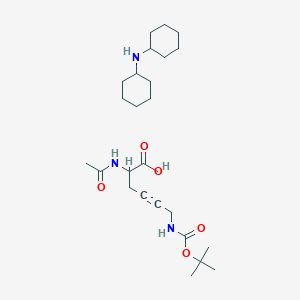





![(2S)-3-[(4-Chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613628.png)
